
N-(2-Nitrophenylsulfenyl)-L-hydroxyproline (dicyclohexylammonium) salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(2-Nitrophenylsulfenyl)-L-hydroxyproline (dicyclohexylammonium) salt: is a chemical compound known for its unique structural properties and applications in various fields of scientific research. This compound is characterized by the presence of a nitrophenylsulfenyl group attached to the L-hydroxyproline moiety, with dicyclohexylammonium as the counterion. It is commonly used in organic synthesis and biochemical research due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Nitrophenylsulfenyl)-L-hydroxyproline (dicyclohexylammonium) salt typically involves the following steps:
Protection of Hydroxyproline: The L-hydroxyproline is first protected to prevent unwanted reactions at the hydroxyl group.
Sulfenylation: The protected hydroxyproline is then reacted with 2-nitrophenylsulfenyl chloride in the presence of a base such as triethylamine. This step introduces the nitrophenylsulfenyl group to the hydroxyproline.
Deprotection: The protecting group is removed to yield the free N-(2-nitrophenylsulfenyl)-L-hydroxyproline.
Salt Formation: Finally, the compound is treated with dicyclohexylamine to form the dicyclohexylammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include precise control of temperature, reaction time, and the use of high-purity reagents.
化学反応の分析
Types of Reactions
N-(2-Nitrophenylsulfenyl)-L-hydroxyproline (dicyclohexylammonium) salt undergoes various chemical reactions, including:
Oxidation: The nitrophenylsulfenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amino group is possible under suitable conditions.
Substitution: The sulfenyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or alcohols can react with the sulfenyl group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives.
科学的研究の応用
N-(2-Nitrophenylsulfenyl)-L-hydroxyproline (dicyclohexylammonium) salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of peptide bonds and the protection of amino acids.
Biology: The compound is employed in the study of enzyme mechanisms and protein structure due to its ability to modify amino acid residues.
Medicine: Research into potential therapeutic applications includes its use in drug design and development, particularly in the synthesis of peptide-based drugs.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its reactivity and stability are advantageous.
作用機序
The mechanism by which N-(2-Nitrophenylsulfenyl)-L-hydroxyproline (dicyclohexylammonium) salt exerts its effects involves the modification of amino acid residues. The nitrophenylsulfenyl group can react with nucleophilic sites on proteins or peptides, leading to the formation of stable sulfenylated products. This modification can alter the activity, stability, or structure of the target molecules, making it a valuable tool in biochemical research.
類似化合物との比較
Similar Compounds
- N-(2-Nitrophenylsulfenyl)-L-alanine (dicyclohexylammonium) salt
- N-(2-Nitrophenylsulfenyl)-L-phenylalanine (dicyclohexylammonium) salt
- N-(2-Nitrophenylsulfenyl)-L-isoleucine (dicyclohexylammonium) salt
Uniqueness
N-(2-Nitrophenylsulfenyl)-L-hydroxyproline (dicyclohexylammonium) salt is unique due to the presence of the hydroxyproline moiety, which imparts distinct structural and reactive properties compared to other similar compounds. This uniqueness makes it particularly useful in specific synthetic and biochemical applications where hydroxyproline’s properties are advantageous.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific endeavors.
特性
CAS番号 |
7675-54-9 |
|---|---|
分子式 |
C23H35N3O5S |
分子量 |
465.6 g/mol |
IUPAC名 |
N-cyclohexylcyclohexanamine;(2S,4R)-4-hydroxy-1-(2-nitrophenyl)sulfanylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H23N.C11H12N2O5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;14-7-5-9(11(15)16)12(6-7)19-10-4-2-1-3-8(10)13(17)18/h11-13H,1-10H2;1-4,7,9,14H,5-6H2,(H,15,16)/t;7-,9+/m.1/s1 |
InChIキー |
APVXEQLZSRIUHG-ZBPXGVACSA-N |
SMILES |
C1CCC(CC1)NC2CCCCC2.C1C(CN(C1C(=O)O)SC2=CC=CC=C2[N+](=O)[O-])O |
異性体SMILES |
C1CCC(CC1)NC2CCCCC2.C1[C@H](CN([C@@H]1C(=O)O)SC2=CC=CC=C2[N+](=O)[O-])O |
正規SMILES |
C1CCC(CC1)NC2CCCCC2.C1C(CN(C1C(=O)O)SC2=CC=CC=C2[N+](=O)[O-])O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


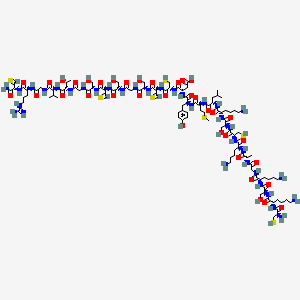
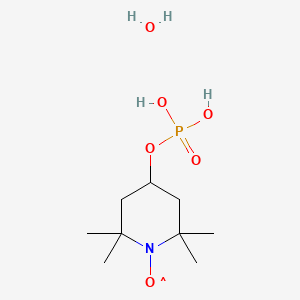
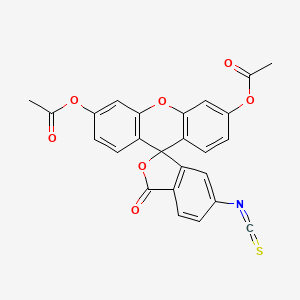

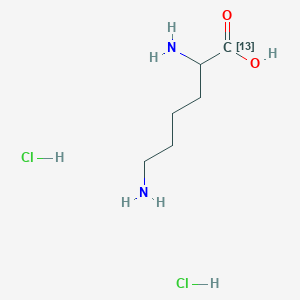
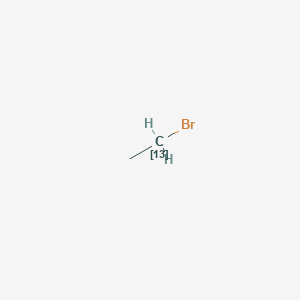
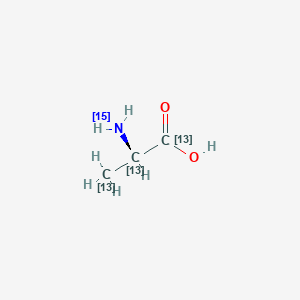
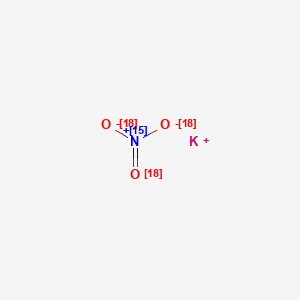
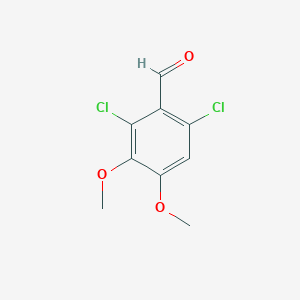
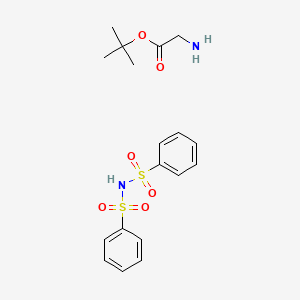
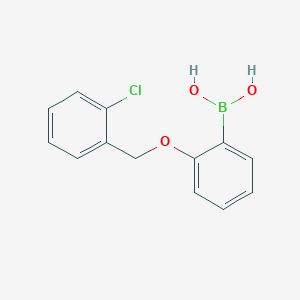
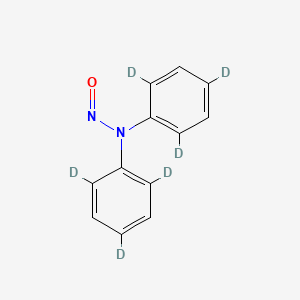
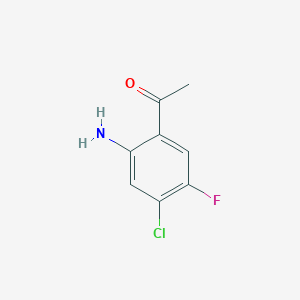
![7-Acetyl-5,8-dihydroxy-4-isopropyl-1-methylbicyclo[4.3.0]nonane](/img/structure/B1602620.png)
